Santene
Description
Historical Context of Santene Discovery and Initial Characterization
This compound was first isolated and characterized in the early 20th century. Early research into natural products, particularly essential oils from sources like sandalwood (Santalum album) and various pine species (e.g., Pinus sylvestris, Abies sachalinensis), led to the identification of numerous terpene compounds. nih.gov this compound, with the chemical formula C₉H₁₄, was among these discoveries. nih.gov Initial characterization involved determining its physical properties, such as boiling point (140–141°C at 760.00 mm Hg) and molecular weight (122.21 g/mol ), and elucidating its elemental composition. thegoodscentscompany.comchemsrc.com The structural determination of this compound, revealing its bicyclo[2.2.1]hept-2-ene framework with methyl substituents at the 2 and 3 positions, was a significant step in understanding its chemical nature. This structural elucidation was part of broader efforts in organic chemistry to understand the complex frameworks of natural products. dokumen.pub
This compound's synthesis from precursors like camphenilol through reactions such as the Wagner-Meerwein rearrangement also played a role in confirming its structure and understanding its reactivity in the early days of organic chemistry research. jetir.orgchemicalbook.com This rearrangement, involving the migration of an alkyl group to an electron-deficient center, was a key concept in elucidating the structure and reactivity of various bicyclic compounds, including this compound. jetir.org
Evolution of Research Perspectives on this compound's Chemical Significance
Initially, research on this compound was primarily focused on its isolation from natural sources and the determination of its chemical structure and basic physical properties. As analytical techniques advanced, particularly gas chromatography-mass spectrometry (GC-MS), more detailed analysis of essential oil compositions became possible, allowing for better quantification of this compound in different plant species.
The recognition of this compound as a bicyclic monoterpene highlighted its structural relationship to other important terpenes like α-pinene and camphene (B42988), which possess similar bicyclic frameworks but differ in ring size or methyl group positions. This structural similarity spurred investigations into the comparative reactivity and properties of these compounds. This compound's bicyclic structure contributes to its reactivity, making it a valuable building block in organic synthesis for creating more complex structures. solubilityofthings.com Its participation in reactions such as Diels-Alder cycloadditions has been a subject of study, demonstrating its utility in constructing intricate organic molecules. solubilityofthings.com
Research perspectives have evolved to include the potential roles of this compound in the environment, particularly its atmospheric reactivity. Studies have examined its reaction rates with atmospheric species like hydroxyl radicals and ozone, contributing to the understanding of its fate and impact in the atmosphere.
Current Research Landscape and Outstanding Academic Questions Pertaining to this compound
Current research involving this compound continues to build upon the foundational understanding of its chemistry and natural occurrence. While not as extensively studied as some other terpenes, this compound remains relevant in several areas.
One area of ongoing interest is the detailed investigation of its presence and concentration in various plant chemotypes and the factors influencing its biosynthesis. Understanding the genetic and environmental factors that affect this compound production in plants like sandalwood and conifers could have implications for natural product sourcing and potentially for synthetic biology approaches to produce this compound.
Another area of research pertains to exploring its potential as a precursor in the synthesis of novel organic compounds with potential applications. Its unique bicyclic structure offers opportunities for diverse chemical transformations. Research into optimizing synthetic routes to this compound and its derivatives remains relevant for applications in areas like fragrances or as intermediates in the synthesis of more complex molecules, although its direct use in fragrance or flavor is noted as not recommended. thegoodscentscompany.com
Furthermore, the atmospheric chemistry of this compound continues to be an area of academic inquiry, with ongoing efforts to refine understanding of its reaction pathways and products in the atmosphere. Discrepancies in reported reaction rates across studies highlight the need for standardized protocols and further investigation into the factors influencing these rates.
Outstanding academic questions related to this compound include a more comprehensive understanding of its biological functions in the plants that produce it. While some studies touch upon potential biological activities of compounds found in this compound-rich sources, the specific role of this compound itself within the plant remains an area for further exploration. Additionally, detailed studies on the reaction mechanisms and kinetics of this compound in various synthetic transformations could lead to more efficient and selective synthetic routes.
While some sources mention potential biological activities for compounds found alongside this compound, direct pharmacological data specifically for this compound is limited, and research in this area appears less prominent compared to its chemical synthesis and occurrence. Research in natural products continues to evolve with advanced analytical and computational methods aiding in the characterization and discovery of compounds, which could also benefit future studies on this compound. lcms.czchemrxiv.orgcsic.eswur.nlnih.govacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₄ | chemsrc.comfoodb.ca |
| Molecular Weight | 122.21 g/mol | nih.govthegoodscentscompany.comchemsrc.comchemicalbook.comcontaminantdb.ca |
| IUPAC Name | 2,3-dimethylbicyclo[2.2.1]hept-2-ene | nih.govfoodb.cacontaminantdb.ca |
| CAS Number | 529-16-8 | nih.govthegoodscentscompany.comchemicalbook.comcontaminantdb.ca |
| Boiling Point | 140–141°C at 760.00 mm Hg | thegoodscentscompany.comchemsrc.com |
| Melting Point | 54°C | |
| Density | 0.909 g/cm³ | chemsrc.com |
| Vapor Pressure | 7.636000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |
| logP (o/w) | 3.35 (ALOGPS), 2.46 (ChemAxon) | foodb.ca |
| Water Solubility | 1.12 g/L (ALOGPS) | foodb.ca |
| Flash Point | 27.78 °C (82.00 °F TCC) | thegoodscentscompany.comchemsrc.com |
Table 2: Natural Occurrence of this compound
| Source Plant | Typical Concentration Range | Source |
| Abies alba | 0.1% to 5.45% | |
| Pseudotsuga menziesii | 0.1% to 5.45% | |
| Santalum album | 0.1% to 5.45% | |
| Pinus sylvestris | Detected | nih.gov |
| Abies sachalinensis | Detected | nih.gov |
| Punica granatum | Detected (root-bark) | |
| Petroselinum crispum | Highest average concentration | foodb.ca |
| Mentha arvensis | Detected, not quantified | foodb.ca |
| Rosmarinus officinalis | Detected, not quantified | foodb.ca |
| Cornmint | Found | contaminantdb.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIXBBPOJBJQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2CCC1C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870585 | |
| Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
140.00 to 141.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Santene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-16-8 | |
| Record name | Santene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-bicyclo(2.2.1)hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Santene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Isolation Methodologies of Santene
Botanical and Biological Sources of Santene (e.g., Pinaceae, Santalaceae)
This compound is a naturally occurring compound found in a variety of plant species. Notably, it has been reported in members of the Pinaceae and Santalaceae families. nih.govprezi.com Within the Pinaceae family, this compound has been detected in Pinus sylvestris and Abies sachalinensis. nih.gov Abies balsamea foliage has also been found to contain this compound as a constituent of its essential oil. researchgate.net The Santalaceae family includes Santalum album, the source of sandalwood oil, which is known to contain this compound among its chemical constituents. contaminantdb.caprezi.com
Beyond these families, this compound's presence has been noted in other organisms and plant sources. It is found in cornmint (Mentha arvensis) and rosemary (Rosmarinus officinalis), although its concentration in these plants may not always be quantified. contaminantdb.cafoodb.ca Parsley (Petroselinum crispum) has been identified as a source where this compound is found in relatively higher concentrations on average. foodb.ca
The occurrence of this compound in these diverse plant sources highlights its distribution within the plant kingdom, particularly in species known for their essential oils and volatile compounds.
Table 1: Selected Botanical Sources of this compound
| Botanical Source | Family | Notes |
| Pinus sylvestris | Pinaceae | Reported occurrence. nih.gov |
| Abies sachalinensis | Pinaceae | Reported occurrence. nih.gov |
| Abies balsamea | Pinaceae | Constituent of essential oil. researchgate.net |
| Santalum album | Santalaceae | Constituent of sandalwood oil. contaminantdb.caprezi.com |
| Mentha arvensis | Lamiaceae | Detected, concentration may vary. contaminantdb.cafoodb.ca |
| Rosmarinus officinalis | Lamiaceae | Detected, concentration may vary. contaminantdb.cafoodb.ca |
| Petroselinum crispum | Apiaceae | Found in higher concentration on average. foodb.ca |
Advanced Extraction and Isolation Techniques from Natural Matrices
The isolation of natural products like this compound from complex plant matrices requires sophisticated extraction and isolation techniques. The choice of method often depends on the nature of the compound, its thermal stability, and the raw material being processed. researchgate.net
Conventional methods for extracting bioactive compounds from plant material include homogenization, maceration, infusion, digestion, decoction, percolation, and Soxhlet extraction. researchgate.net However, for isolating specific volatile compounds like this compound, more advanced techniques are often employed to ensure purity and yield.
Chromatographic Separation Methods for this compound Isolation
Chromatography is a fundamental technique for the isolation and identification of individual components from complex mixtures, such as plant extracts. slideshare.net Various chromatographic methods are utilized in natural product chemistry to purify compounds like this compound.
High-throughput and high-resolution chromatographic methods, including liquid-solid chromatographic partition columns, hydrophilic interaction chromatography, and chiral stationary phase resins, are used to obtain pure natural products. rsc.org Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile compounds in essential oils and plant extracts, allowing for the identification and quantification of components like this compound. slideshare.netresearchgate.net Preparative high-performance liquid chromatography (HPLC) is another technique used for the purification of compounds, capable of achieving high purity of liquid bulk drugs. google.com
The application of chromatography allows for the separation of this compound from other terpenes and plant constituents based on their differing affinities for a stationary phase and a mobile phase. slideshare.net
Distillation and Crystallization Approaches in Natural Product Chemistry
Distillation is a widely used method for isolating volatile oils from plant materials. scribd.comresearchgate.net Techniques such as water distillation, water-steam distillation, and direct steam distillation are employed. scribd.com Steam distillation, in particular, is used for the direct separation of desirable components from solid biomass feedstock. utwente.nl This method is suitable for compounds that are volatile with steam, like this compound.
Crystallization is a purification technique used to obtain solid compounds in a pure crystalline form. While distillation is primarily used for volatile liquids, crystallization can be applied to natural products that are solid at room temperature or can be converted into crystalline derivatives. dokumen.pub The process involves dissolving the compound in a suitable solvent and then inducing crystallization by changing temperature or solvent composition, leading to the formation of purified crystals. dokumen.pub This technique is often used as a final purification step after initial extraction and separation.
Table 2: Selected Isolation Techniques for Natural Products
| Technique | Principle | Application to Volatile Compounds (e.g., this compound) |
| Distillation (Steam Distillation) | Separation based on boiling points/volatility | Widely used for isolating essential oils. scribd.comresearchgate.netutwente.nl |
| Gas Chromatography (GC-MS) | Separation based on partitioning between phases | Analysis and identification of volatile components. slideshare.netresearchgate.net |
| Liquid Chromatography (HPLC) | Separation based on interactions with stationary phase | Purification of compounds from complex mixtures. google.com |
| Crystallization | Purification based on crystal formation | Used for purifying solid natural products. dokumen.pub |
Chemical Synthesis Strategies for Santene and Its Stereoisomers
Retrosynthetic Analysis of the Santene Carbon Skeleton
Retrosynthetic analysis of this compound's bicyclo[2.2.1]heptane structure reveals logical pathways for its construction. The core strategy involves disconnecting the molecule to identify simpler, more accessible precursors. Key disconnections often target the bonds formed during pivotal rearrangement steps in the forward synthesis.
A primary retrosynthetic approach envisions a disconnection that leads back to a hydroxylated precursor, setting the stage for a dehydration and rearrangement cascade. This identifies alcohols like camphenilol or nor-borneol derivatives as plausible starting points. The analysis recognizes that the this compound skeleton can be accessed through a carbocation-mediated process, suggesting that an acid-catalyzed reaction of a suitable bicyclic alcohol would be an effective synthetic strategy. This foresight is confirmed by several established total synthesis routes.
Total Synthesis Approaches to this compound
The total synthesis of this compound has been achieved through several routes, primarily leveraging the inherent reactivity of bicyclic terpene precursors. These methods often involve characteristic carbocation rearrangements.
Synthesis from Nor-Borneol Precursors
The synthesis of this compound and related bicyclic terpenes can be approached using nor-borneol derivatives. While less common than other routes, these syntheses rely on the fundamental reactivity of the bicyclo[2.2.1]heptane system. The strategy involves generating a carbocation intermediate from a nor-borneol-type structure, which can then undergo skeletal rearrangements, including Wagner-Meerwein shifts, to furnish the this compound framework. The precise substitution pattern on the nor-borneol precursor is critical to direct the rearrangement cascade toward the desired product.
Dehydration Routes from Camphenilol
One of the most well-documented syntheses of this compound involves the acid-catalyzed dehydration of camphenilol. almerja.comjetir.org This reaction is a classic example of a Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement. wikipedia.orgslideshare.netlscollege.ac.in
The mechanism proceeds through the following steps:
Protonation: The hydroxyl group of camphenilol is protonated by an acid catalyst, forming a good leaving group (water).
Formation of a Secondary Carbocation: Loss of a water molecule generates a secondary carbocation. This cation is positioned at a bridgehead-adjacent carbon.
Wagner-Meerwein Rearrangement: A direct E1 elimination from this secondary carbocation is disfavored because it would form a highly strained bridgehead alkene, violating Bredt's rule. almerja.com Instead, a methyl group from the adjacent carbon migrates to the positively charged center. jetir.org This 1,2-alkyl shift results in the formation of a more stable tertiary carbocation.
Deprotonation: A proton is eliminated from an adjacent carbon, forming the final alkene product, this compound. jetir.org
The driving force for this rearrangement is the formation of the more stable tertiary carbocation from the less stable secondary one. jetir.orgslideshare.net
Exploitation of Camphene (B42988) as a Synthetic Building Block
Camphene, a readily available bicyclic monoterpene, serves as a versatile starting material for the synthesis of various terpene derivatives, including this compound. nih.gov The industrial synthesis of camphene is often achieved through the acid-catalyzed isomerization of α-pinene, using catalysts such as titanium dioxide. utsunomiya-u.ac.jpresearchgate.netgoogle.com
Syntheses starting from camphene also typically involve acid-catalyzed conditions that promote Wagner-Meerwein type rearrangements. wikipedia.orglibretexts.org The addition of electrophiles to the double bond of camphene can induce skeletal rearrangements, leading to the formation of different bicyclic systems. By carefully choosing the reagents and reaction conditions, the camphene skeleton can be manipulated to yield the this compound framework.
| Precursor | Key Reaction Type | Mechanism Highlight | Reference |
|---|---|---|---|
| Camphenilol | Acid-Catalyzed Dehydration | Wagner-Meerwein Rearrangement (1,2-Alkyl Shift) | almerja.comjetir.org |
| Camphene | Acid-Catalyzed Rearrangement | Carbocation-mediated skeletal rearrangement | wikipedia.orglibretexts.org |
| Nor-Borneol Derivatives | Acid-Catalyzed Rearrangement | Wagner-Meerwein and related shifts | General Terpene Chemistry |
Stereoselective and Enantioselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound and its isomers is a significant challenge due to the facile nature of carbocation rearrangements, which can often lead to a mixture of products. Modern synthetic chemistry offers powerful tools to address this.
Stereoselective synthesis , which controls the relative configuration of stereocenters, can be achieved by leveraging the rigid bicyclic framework of the precursors. The steric environment of the substrate can direct incoming reagents to a specific face of the molecule. For instance, reductions or epoxidations of functionalized bicyclo[2.2.1]heptane systems can proceed with high diastereoselectivity. researchgate.net
Enantioselective synthesis , which controls the absolute configuration to produce a single enantiomer, requires the use of chiral reagents, catalysts, or auxiliaries. nih.gov Potential strategies applicable to this compound synthesis include:
Asymmetric Catalysis: Using chiral Lewis or Brønsted acids to catalyze rearrangement reactions could, in principle, favor the formation of one enantiomer over the other.
Chiral Substrate Control: Starting from an enantiomerically pure precursor, such as a resolved nor-borneol or camphenilol derivative, can transfer that chirality to the final product, provided the stereocenters are not scrambled during the reaction. researchgate.net
Biocatalysis: Terpene synthases are enzymes that produce terpenoids with exceptional stereo- and regioselectivity. rsc.orgnih.govacs.org A hypothetical engineered terpene synthase could potentially be used to cyclize an acyclic precursor like geranyl pyrophosphate directly to a specific enantiomer of this compound. rsc.org
Novel Synthetic Methodologies and Catalytic Systems for this compound Production
While classical syntheses of this compound often rely on strong acids in homogeneous solutions, modern research focuses on developing more sustainable and efficient methods using novel catalytic systems.
Heterogeneous Catalysis: The use of solid acid catalysts offers significant advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. Materials such as zeolites, acid-activated clays, titanates, and sulfated zirconia have shown high efficacy in catalyzing terpene isomerizations, such as the conversion of α-pinene to camphene. researchgate.netacs.org These same types of catalysts are promising candidates for promoting the dehydration and rearrangement of camphenilol to this compound, potentially leading to cleaner reactions with higher selectivity and reduced waste.
Novel Methodologies:
Flow Chemistry: Conducting these rearrangements in continuous flow reactors rather than batch processes can offer better control over reaction temperature, time, and mixing, leading to improved yields and safety.
Enzymatic Synthesis: As the field of synthetic biology advances, the use of engineered enzymes or whole-cell systems presents a green alternative for producing terpenes. nih.govacs.org Designing a biosynthetic pathway to this compound in a microbial host could enable its sustainable production from simple feedstocks.
These innovative approaches are transforming the landscape of terpene synthesis, paving the way for more efficient and environmentally friendly production of valuable compounds like this compound.
Biosynthetic Pathways and Enzymatic Transformations of Santene in Natural Systems
Proposed Biosynthetic Routes to Santene in Plants
The precise, fully elucidated biosynthetic pathway leading specifically to this compound in plants is still an active area of research. However, based on the known mechanisms of monoterpene biosynthesis, a proposed route involves the cyclization of a linear prenyl diphosphate (B83284) precursor. Geranyl diphosphate (GPP), a ten-carbon precursor formed by the head-to-tail condensation of DMAPP and IPP catalyzed by GPP synthase, is the likely substrate for this compound biosynthesis. researchgate.net Terpene synthases (also known as terpene cyclases) are the key enzymes that catalyze the cyclization of these linear precursors into diverse cyclic structures. researchgate.netresearchgate.net The specific cyclization and rearrangement events catalyzed by a dedicated this compound synthase would lead to the formation of the bicyclo[2.2.1]hept-2-ene skeleton characteristic of this compound.
Identification and Characterization of Key Biosynthetic Enzymes
The identification and characterization of the specific enzymes involved in this compound biosynthesis are crucial for understanding its production in natural systems and for enabling metabolic engineering efforts.
Terpene Synthases Involved in this compound Formation
Terpene synthases (TPSs) are a large family of enzymes responsible for the structural diversity of terpenoids. researchgate.netresearchgate.net These enzymes catalyze the ionization of a prenyl diphosphate substrate, followed by a series of cyclization, rearrangement, and termination reactions. researchgate.net While many terpene synthases have been identified and characterized, the specific enzyme(s) directly responsible for catalyzing the formation of this compound from GPP have not been as extensively studied as some other monoterpene synthases. Research in plants known to produce this compound, such as certain conifer species, would be necessary to identify candidate this compound synthase genes. Functional characterization of recombinant enzymes would then confirm their activity in converting GPP to this compound. Studies on related bicyclic monoterpene synthases, such as bornyl diphosphate synthase, provide insights into the potential catalytic mechanisms involved in the formation of the bicyclo[2.2.1]heptane ring system found in this compound. researchgate.net
Post-Cyclization Modifying Enzymes
Following the initial cyclization catalyzed by a terpene synthase, the resulting cyclic intermediate may undergo further enzymatic modifications to yield the final product. These post-cyclization steps can include oxidation, reduction, isomerization, or other functional group transformations, catalyzed by enzymes such as cytochrome P450 monooxygenases, reductases, and isomerases. rsc.orgnih.gov While the core bicyclic structure of this compound is formed by a terpene synthase, it is possible that minor modifications or the formation of related this compound derivatives in plants could involve such post-cyclization enzymes. However, for this compound itself (2,3-dimethylbicyclo[2.2.1]hept-2-ene), the primary enzymatic step is likely the terpene synthase-catalyzed cyclization.
Elucidation of Enzymatic Reaction Mechanisms in this compound Biosynthesis
The enzymatic reaction mechanism for this compound biosynthesis would involve the typical steps catalyzed by a monoterpene synthase acting on GPP. This generally begins with the ionization of GPP to release pyrophosphate and form an allylic carbocation. This highly reactive intermediate then undergoes a series of intramolecular cyclization and rearrangement reactions. The specific folding of the GPP substrate within the active site of the this compound synthase and the precise sequence of carbocation rearrangements dictate the final bicyclic structure. The mechanism would likely involve electrophilic attack of the initial carbocation on a carbon-carbon double bond within the geranyl moiety, followed by subsequent rearrangements (such as hydride or alkyl shifts) and finally proton abstraction to yield the neutral this compound molecule. Elucidating the detailed mechanism would involve site-directed mutagenesis of conserved active site residues in the this compound synthase and analysis of reaction intermediates, potentially using techniques like isotopic labeling. Studies on the mechanisms of other bicyclic monoterpene synthases provide valuable models for understanding the potential catalytic trajectory of a this compound synthase. researchgate.net
Metabolic Engineering Approaches for this compound Production in Heterologous Hosts
Metabolic engineering offers a promising avenue for producing this compound in heterologous hosts, such as bacteria or yeast, providing a potential alternative to extraction from plant sources. mdpi.comnih.govnih.gov This involves introducing the genes encoding the necessary biosynthetic enzymes into a host organism and optimizing the metabolic pathways to enhance this compound production. mdpi.comnih.gov
Key strategies for metabolic engineering of this compound production would include:
Identifying and cloning the this compound biosynthetic genes: This involves isolating the genes encoding the this compound synthase and any necessary upstream or downstream enzymes from a this compound-producing plant.
Selecting a suitable heterologous host: Model microorganisms like Escherichia coli or Saccharomyces cerevisiae are often chosen due to their well-characterized genetics and amenability to genetic manipulation. nih.govnih.govrsc.org
Engineering the host's central metabolism: This may involve increasing the supply of the precursors IPP and DMAPP by upregulating the native MEP pathway or introducing exogenous MVA pathway genes. mdpi.commdpi.com
Optimizing gene expression: Using strong promoters and ensuring efficient translation of the introduced plant genes in the heterologous host are crucial for high enzyme levels. mdpi.comnih.gov
Balancing the pathway: Ensuring that the activities of the different enzymes in the introduced pathway are balanced to prevent the accumulation of toxic intermediates and maximize the flux towards this compound. mdpi.com
Subcellular localization: Targeting enzymes to specific cellular compartments (e.g., plastids in engineered plant cells or specific organelles in yeast) can improve pathway efficiency. nih.gov
Downregulating competing pathways: Reducing the flux of precursors into competing metabolic pathways in the host can increase the availability of substrates for this compound biosynthesis.
While challenges exist, such as achieving functional expression of plant enzymes in microbial hosts and dealing with potential toxicity of the product, successful metabolic engineering efforts for other terpenoids demonstrate the feasibility of this approach for this compound. mdpi.comnih.govnih.gov
Chemical Reactivity and Reaction Mechanisms of Santene
Electrophilic Addition Reactions of the Santene Double Bond
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions, typical of alkenes. These reactions are initiated by the attack of an electrophile on the pi system. The regioselectivity of these additions is influenced by the stability of the intermediate carbocation that is formed. Given the bicyclo[2.2.1]heptane structure, electrophilic addition can potentially lead to complex reaction pathways involving rearrangements.
Acid-catalyzed hydration of alkenes, a type of electrophilic addition, involves the addition of water across the double bond, typically yielding an alcohol pressbooks.pubmasterorganicchemistry.com. This process is initiated by the protonation of the alkene to form a carbocation intermediate pressbooks.pubmasterorganicchemistry.com. The addition of water follows, and a final deprotonation step yields the alcohol pressbooks.pubmasterorganicchemistry.com. This reaction exhibits Markovnikov regioselectivity, where the hydroxyl group adds to the more substituted carbon of the alkene, favoring the formation of the more stable carbocation masterorganicchemistry.com. However, in the case of this compound, the bicyclic structure and the potential for rearrangement can influence the final product distribution.
Rearrangement Reactions and Carbocation Chemistry of the Bicyclo[2.2.1]heptane System
The bicyclo[2.2.1]heptane system is well-known for undergoing facile carbocation rearrangements, notably the Wagner-Meerwein rearrangement uomustansiriyah.edu.iqjetir.orgscribd.commsu.eduyoutube.com. These rearrangements occur to achieve greater stability, typically by transforming a less stable carbocation into a more stable one through the migration of a hydride or an alkyl group jetir.orgyoutube.commasterorganicchemistry.comlumenlearning.com. In the context of this compound, carbocations generated during electrophilic addition or other reactions can undergo such skeletal rearrangements, leading to products with modified bicyclic or even monocyclic frameworks uomustansiriyah.edu.iqjetir.orgscribd.comnih.gov.
A classic example related to this system is the acid-catalyzed dehydration of camphenilol, a natural product, which yields this compound through a reaction involving the migration of a methyl group uomustansiriyah.edu.iqjetir.orgscribd.com. This transformation proceeds via a carbocation intermediate that rearranges to a more stable tertiary carbocation before elimination occurs to form the alkene this compound uomustansiriyah.edu.iqjetir.orgscribd.com. The driving force for such rearrangements in bicyclic systems is often the relief of strain or the formation of a more substituted carbocation uomustansiriyah.edu.iqjetir.orgscribd.com.
Rearrangements can also occur during reactions involving the bicyclo[2.2.1]heptane system under nucleophilic conditions, leading to ring opening and the formation of cyclohexenyl derivatives, as observed in the reaction of a related mesyloxy-substituted bicyclo[2.2.1]heptane derivative nih.gov.
Cycloaddition Reactions and Their Stereochemical Outcomes
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic product, with a net reduction in bond multiplicity kharagpurcollege.ac.inwikipedia.org. These reactions often proceed in a concerted manner and are governed by orbital symmetry rules, such as those described by the Woodward-Hoffmann rules wikipedia.orglibretexts.org. The stereochemical outcome of cycloaddition reactions is highly dependent on the reaction conditions (thermal or photochemical) and the specific orbitals involved (suprafacial or antarafacial) wikipedia.orglibretexts.org.
While the search results did not provide specific examples of this compound undergoing cycloaddition reactions, the bicyclo[2.2.1]hept-2-ene framework is known to participate in such transformations. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for constructing bicyclo[2.2.1]heptane systems chemistrytalk.orgrsc.org. The stereochemistry of the Diels-Alder reaction is typically syn addition on both the diene and the dienophile, leading to specific stereochemical relationships in the bicyclic product kharagpurcollege.ac.inlibretexts.orgyoutube.com. The inherent rigidity of the bicyclo[2.2.1]heptane system can influence the approach of reactants and the stereochemical outcome of reactions occurring at or near the bicyclic core solubilityofthings.com.
Oxidative Transformations of this compound
This compound's carbon-carbon double bond is susceptible to various oxidative reactions. Ozonolysis, a common oxidative cleavage method, reacts with alkenes to form carbonyl compounds askfilo.comquimicaorganica.orgchegg.combartleby.comchegg.com. Ozonolysis of this compound followed by hydrolysis yields a diketone product quimicaorganica.orgchegg.combartleby.comchegg.com. This reaction is often used to determine the position of the double bond in an alkene quimicaorganica.org.
Another oxidative transformation is epoxidation, which involves the addition of an oxygen atom across the double bond to form an epoxide ring. While specific data on this compound epoxidation was not found, alkenes in general undergo epoxidation with various peroxy acids or other oxidizing agents. The stereochemistry of epoxidation can be influenced by the structure of the alkene.
Stronger oxidation conditions, such as reaction with potassium permanganate (B83412) at elevated temperatures, can also cleave the double bond, yielding similar dicarbonyl products to ozonolysis chegg.com.
Reductive Transformations of this compound
This compound can undergo reduction reactions, primarily at the carbon-carbon double bond. Hydrogenation, the addition of hydrogen gas to an alkene, typically in the presence of a metal catalyst (such as nickel, platinum, or palladium), saturates the double bond, converting this compound into a saturated bicyclic hydrocarbon acs.org. This reaction is generally a syn addition of hydrogen atoms across the double bond.
The hydrogenation of this compound would result in the formation of 2,3-dimethylbicyclo[2.2.1]heptane. The stereochemical outcome of hydrogenation in bicyclic systems can be influenced by the accessibility of the double bond to the catalyst surface.
Investigation of Reaction Kinetics and Thermodynamics
Studies on the reaction kinetics and thermodynamics of this compound transformations would provide valuable insights into the rates and equilibrium positions of its reactions. While specific kinetic and thermodynamic data for this compound reactions were not extensively found in the search results, general principles of physical organic chemistry apply. Factors such as temperature, pressure, catalyst presence, and solvent can significantly influence reaction rates.
Carbocation rearrangements, relevant to this compound's reactivity, involve transition states and intermediates, and their relative stabilities influence the reaction pathway and kinetics masterorganicchemistry.commasterorganicchemistry.comlumenlearning.com. The stability of carbocations in the bicyclo[2.2.1]heptane system is a key factor determining the propensity and outcome of rearrangement reactions uomustansiriyah.edu.iqjetir.orgscribd.com.
Synthesis and Structural Elucidation of Santene Derivatives and Analogues
Design Principles for Santene Analogues and Derivatives
The design principles for this compound analogues and derivatives are guided by the goal of modifying its core bicyclic structure to impart desired chemical or physical properties. This often involves considering the impact of substituents on the norbornane (B1196662) framework. Strategies can include introducing functional groups, altering the position and nature of the methyl groups, or modifying the double bond. The bicyclo[2.2.1]hept-2-ene scaffold of this compound provides a rigid framework, and modifications can influence factors such as steric hindrance, electronic distribution, and molecular shape. These principles are akin to general strategies in analog design in organic chemistry, which involve modifying a lead compound to retain or enhance desired properties while minimizing unwanted ones slideshare.netslideshare.net. Common design strategies in analog synthesis include bioisosteric replacement, altering stereochemistry, and modifying functional groups slideshare.netslideshare.net.
Synthetic Methodologies for Novel this compound Scaffolds
Synthetic methodologies for creating novel this compound scaffolds and derivatives involve various organic reactions. These can include reactions targeting the double bond, functionalization of the saturated ring carbons, or modifications of the methyl groups. Given the bicyclic nature, synthetic routes often require careful control of reaction conditions to achieve desired regioselectivity and stereoselectivity. While specific detailed methodologies for a wide range of novel this compound scaffolds were not extensively detailed in the search results, the synthesis of bicyclic structures often employs cycloaddition reactions or cascade sequences. General synthetic strategies for creating complex organic scaffolds, including those with bicyclic systems, are well-established in organic chemistry literature. For instance, studies on the synthesis of other complex molecules and scaffolds highlight the use of diverse reagents and reaction conditions to build intricate structures scispace.comgdcveeraghattam.ac.inmdpi.comresearchgate.net. Early work on this compound synthesis involved methods like isolation from natural sources or dehydration of camphenilol chemicalbook.com.
Stereochemical Purity and Enantiomeric Excess in Derivative Synthesis
Stereochemical purity and enantiomeric excess (ee) are critical considerations in the synthesis of chiral this compound derivatives. This compound itself contains a double bond within the bicyclic system. While the parent this compound molecule (2,3-dimethylbicyclo[2.2.1]hept-2-ene) is achiral due to a plane of symmetry, many potential derivatives created by adding substituents or modifying the existing groups would introduce chiral centers. cdutcm.edu.cn Asymmetric synthesis aims to produce unequal amounts of stereoisomers, specifically favoring one enantiomer over the other libretexts.orgslideshare.net. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other slideshare.netwikipedia.org. A racemic mixture has 0% ee, while a pure enantiomer has 100% ee slideshare.netwikipedia.org. Achieving high enantiomeric excess in the synthesis of chiral this compound derivatives would typically involve using chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool libretexts.orgslideshare.net. Techniques like chiral chromatography or NMR spectroscopy with chiral shift reagents are commonly used to determine enantiomeric excess slideshare.net. Research on asymmetric synthesis of other compounds demonstrates the importance of catalyst and solvent choice in achieving high enantioselectivity beilstein-journals.org.
Structure-Reactivity Relationships in this compound Derivatives
Understanding the structure-reactivity relationships in this compound derivatives is crucial for predicting their chemical behavior and designing syntheses. The bicyclic norbornane core of this compound influences the reactivity of the double bond and any introduced functional groups due to factors like ring strain and the rigid conformation. Substituents on the this compound scaffold can exert electronic and steric effects that modify reaction rates and pathways. For example, electron-donating or withdrawing groups can influence the electron density of the double bond, affecting its reactivity towards electrophilic or nucleophilic attack. Steric bulk of substituents can hinder the approach of reagents to reactive sites. Studies on structure-reactivity relationships in other compound classes demonstrate how modifications to a molecular scaffold and the introduction of different substituents impact chemical behavior and biological activity libretexts.orgmdpi.comnih.govnih.gov. These relationships are often explored through experimental studies and computational methods, examining how structural changes correlate with reaction rates, equilibria, and selectivity libretexts.orgmdpi.com.
Advanced Spectroscopic Characterization and Conformational Analysis of Santene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the presence of different functional groups within the Santene molecule can be determined. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about proton-proton couplings and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the bicyclo[2.2.1]hept-2-ene framework and the positions of the methyl groups. The chemical shifts are particularly sensitive to the electronic environment of the nuclei, providing insights into the hybridization states of carbon atoms (e.g., sp² carbons in the double bond vs. sp³ carbons in the ring system) and the influence of neighboring substituents.
While general applications of NMR for structural determination and the existence of NMR databases for natural products are well-documented nih.govoup.comresearchgate.netbmrb.io, specific, detailed high-resolution NMR spectroscopic data (e.g., comprehensive lists of chemical shifts, coupling constants, and NOE correlations) for this compound were not found in the immediately available search results. If available, such data would be presented in tables, detailing the assigned nucleus, its chemical shift (δ in ppm), multiplicity, coupling constants (J in Hz), and integration (for ¹H NMR).
Expected NMR Data for this compound:
¹H NMR: Signals for vinylic protons, bridgehead protons, methylene (B1212753) protons, and methyl protons, with characteristic chemical shifts and splitting patterns reflecting the bicyclic structure and substituent positions.
¹³C NMR: Signals for all nine carbon atoms, including distinct signals for the sp² carbons of the double bond, the bridgehead carbons, methylene carbons, and methyl carbons.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule and can offer insights into its conformation. FT-IR spectroscopy measures the absorption of infrared light by molecular vibrations, which are related to changes in dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause changes in polarizability. spectroscopyonline.commdpi.comcore.ac.uk
For this compound, FT-IR spectroscopy would typically show characteristic absorption bands corresponding to the C=C stretching vibration of the alkene functional group, as well as C-H stretching and bending vibrations associated with the sp² and sp³ hybridized carbons and methyl groups. Raman spectroscopy would also reveal these vibrations, with intensities often differing from those in the IR spectrum due to the different underlying principles of interaction with light. spectroscopyonline.commdpi.com The specific frequencies and intensities of these bands can be influenced by the molecular conformation and the local environment of the functional groups. mdpi.com
Expected Vibrational Spectroscopy Data for this compound:
FT-IR: Absorption bands around 1600-1680 cm⁻¹ (C=C stretch), 2800-3100 cm⁻¹ (C-H stretches), and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman: Scattering bands corresponding to similar vibrations, with potentially different relative intensities compared to the IR spectrum.
Mass Spectrometry (GC-MS, HRMS) for Molecular Formula and Fragmentation Studies
Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition. dntb.gov.ualibretexts.orgsavemyexams.com
In GC-MS, this compound would be separated from other components in a mixture by gas chromatography before entering the mass spectrometer. Electron ionization (EI) is a common ionization technique that produces a molecular ion (M⁺•) by removing an electron from the molecule. This molecular ion is often unstable and undergoes fragmentation into smaller ions, which are detected by the mass spectrometer. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.orgsavemyexams.comwikipedia.org For a bicyclic alkene like this compound, fragmentation would likely involve cleavage of bonds within the ring system, potentially leading to characteristic fragment ions.
While the general principles of mass spectrometry and fragmentation are well-described libretexts.orgsavemyexams.comwikipedia.org, specific GC-MS or HRMS data, including the molecular ion peak and a detailed list of significant fragment ions and their proposed structures, for this compound were not found in the immediate search results. Such data, if available, would be presented in a table format.
Expected Mass Spectrometry Data for this compound:
HRMS: Accurate mass measurement corresponding to the molecular formula C9H14.
GC-MS (EI): A molecular ion peak at m/z 122, along with fragment ions resulting from characteristic cleavages of the bicyclic system and loss of methyl groups or other small neutrals.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination
Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study the interaction of chiral molecules with polarized light and is a key technique for determining the absolute configuration of enantiomers. CD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the change in optical rotation as a function of wavelength. mgcub.ac.inmtoz-biolabs.commgcub.ac.inscribd.compbsiddhartha.ac.in
This compound, possessing a bicyclic structure with specific substitution, can exist as enantiomers if it is chiral. The bicyclo[2.2.1]heptane skeleton with the given substitution pattern does result in chiral centers. The presence of a chromophore (the alkene double bond) is necessary for electronic CD/ORD in the UV-Vis region. The Cotton effect, observed as characteristic shapes in CD and ORD curves near absorption bands, can be related to the absolute configuration, often by comparison with compounds of known configuration or through theoretical calculations. mgcub.ac.inscribd.compbsiddhartha.ac.in
No information regarding the application of CD or ORD spectroscopy to this compound, or the determination of its absolute configuration using these methods, was found in the consulted sources. If available, CD data would typically be presented as a plot of differential molar absorptivity (Δε) or molar ellipticity ([θ]) versus wavelength, while ORD data would be presented as a plot of molar rotation ([α]M) versus wavelength.
Expected Chiroptical Spectroscopy Data for Chiral this compound Enantiomers:
CD/ORD: Characteristic curves exhibiting Cotton effects in the UV region corresponding to electronic transitions of the alkene chromophore, with the sign and shape of the effects being indicative of the absolute configuration.
X-ray Crystallography of this compound Co-crystals or Derivatives
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration (for chiral compounds). nih.govresearchgate.net While this compound itself is a liquid at room temperature, making direct single-crystal X-ray diffraction challenging, it might be possible to obtain crystal structures of this compound through the formation of co-crystals or crystalline derivatives. Co-crystallization involves forming a crystalline complex between this compound and another molecule (a co-former) that facilitates crystallization. researchgate.netresearchgate.netmdpi.com Crystalline derivatives, where this compound is chemically modified to produce a solid compound, could also be subjected to X-ray diffraction.
The process involves obtaining a high-quality single crystal, mounting it in an X-ray beam, and collecting the diffraction pattern. This pattern is then processed computationally to reconstruct the electron density map of the molecule in the crystal lattice, from which the atomic positions and thus the molecular structure are determined. nih.gov
No reported crystal structures of this compound co-crystals or derivatives were found in the readily available literature. If such data existed, it would typically include crystal system, space group, unit cell dimensions, and a list of atomic coordinates, providing a complete 3D representation of the molecule.
Expected X-ray Crystallography Data for this compound Co-crystals or Derivatives:
Crystallographic parameters (crystal system, space group, unit cell dimensions).
Detailed molecular structure with precise bond lengths and angles.
Information on crystal packing and intermolecular interactions.
Absolute configuration if the crystal is composed of a single enantiomer and the experiment is designed for this determination.
Dynamic Spectroscopic Studies for Conformational Dynamics
Dynamic spectroscopic studies probe the internal motions and conformational changes of molecules. For flexible molecules, different conformers can exist in equilibrium, and these techniques can provide information about the populations of these conformers and the kinetics of interconversion between them. While this compound is a relatively rigid bicyclic system, some degree of conformational flexibility might exist, particularly concerning the orientation of the methyl groups or subtle distortions of the ring system.
Techniques such as dynamic NMR (DNMR) could potentially be used if conformational exchange processes occur at rates that affect NMR line shapes within the accessible temperature range. tifrh.res.inampere-society.org Vibrational spectroscopy can also sometimes detect the presence of multiple conformers if their vibrational frequencies are sufficiently different. mdpi.com
No specific dynamic spectroscopic studies investigating the conformational dynamics of this compound were found in the consulted literature. Studies in this area would typically involve acquiring spectra (e.g., NMR or IR) at different temperatures and analyzing the changes in signal shapes or positions to determine activation parameters for conformational interconversion.
Expected Data from Dynamic Spectroscopic Studies on this compound (if applicable):
Observation of temperature-dependent changes in spectroscopic signals (e.g., peak broadening or splitting in NMR).
Determination of activation energies and pre-exponential factors for conformational exchange processes.
Information about the relative populations of different conformers.
Theoretical and Computational Chemistry Studies of Santene
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and bonding within molecules. These methods solve the electronic Schrödinger equation (or approximations thereof) to determine the distribution of electrons and the forces between atoms. For Santene, QM calculations can provide details about its molecular geometry, bond lengths, bond angles, charge distribution, and orbital interactions, all of which are influenced by its strained bicyclic structure and the presence of the double bond.
The electronic structure analysis based on QM calculations can involve examining the partial density of states (PDOS) and bond order overlap population densities, which help in understanding the nature of chemical bonds rsc.orgnih.gov. Key electronic structure parameters, such as the position of the Fermi level in the bonding or antibonding molecular orbital partial density of states region and chemical bond polarity, are crucial for describing chemical bonding rsc.orgnih.gov.
Density Functional Theory (DFT) is a widely used QM method in computational chemistry due to its balance of accuracy and computational efficiency wikipedia.orgacs.org. DFT applications to this compound would involve calculating the ground-state electron density and deriving various properties from it.
Specific applications of DFT could include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in this compound.
Electronic Energy Calculations: Calculating the total electronic energy of the molecule, which is essential for comparing the stability of different conformers or isomers.
Charge Distribution Analysis: Analyzing the distribution of electron density and atomic charges within the molecule, providing insights into its polarity and potential sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is relevant to the molecule's reactivity and electronic transitions wikipedia.org.
Vibrational Frequency Calculations: Predicting the vibrational modes and frequencies of this compound, which can be compared with experimental infrared (IR) and Raman spectra for structural verification and understanding molecular motion ajol.info.
DFT methods are well-suited for studying chemical reactivity and analyzing complex reaction paths acs.org. For this compound, DFT could be applied to investigate its behavior in various reactions, such as electrophilic addition to the double bond or rearrangements of the bicyclic system.
Ab initio methods, meaning "from the beginning," are a class of QM methods that are derived directly from theoretical principles, without including experimental data mdpi.com. These methods systematically approximate the solution to the electronic Schrödinger equation and can provide highly accurate results, although they are generally more computationally demanding than DFT.
For this compound, ab initio methods could be used for:
High-Level Energy Calculations: Obtaining more accurate electronic energies, particularly for benchmarking DFT results or studying subtle energetic differences between conformers or transition states. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory fall into this category mdpi.com.
Accurate Spectroscopic Predictions: Predicting spectroscopic properties such as nuclear magnetic resonance (NMR) chemical shifts, UV-Vis electronic transitions, and vibrational spectra with higher accuracy ajol.infonih.gov. Ab initio calculations can help interpret experimental spectra and assign observed peaks to specific molecular features or transitions researchgate.net. Predicting the spectra of molecules using ab initio calculations often involves converting discrete calculated data points into continuous potential energy functions chemrxiv.org.
While computationally expensive, ab initio methods can provide valuable benchmark data for validating the accuracy of more approximate methods like DFT when applied to this compound.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom wikipedia.org. MD simulations are particularly useful for exploring the conformational space of molecules, understanding their flexibility, and studying how their structures change over time at a given temperature.
For this compound, MD simulations could be employed to:
Sample Conformational Space: Identify different possible three-dimensional arrangements (conformers) that this compound can adopt, considering rotations around single bonds and the flexibility of the bicyclic ring system cresset-group.commun.ca. Although this compound has a relatively rigid bicyclic core, the methyl groups can rotate, and the ring itself can undergo subtle structural fluctuations.
Assess Conformational Stability: Evaluate the relative stability of different conformers by analyzing the potential energy surface sampled during the simulation cresset-group.com.
Study Dynamics: Investigate the dynamic behavior of this compound, such as the rate of interconversion between conformers or interactions with a surrounding environment (e.g., solvent effects, if included in the simulation).
Analyze Flexibility: Quantify the flexibility of different parts of the molecule by calculating properties like root-mean-square fluctuations (RMSF) of atomic positions nih.gov.
MD simulations can provide an ensemble of molecular structures that are representative of the biologically relevant conformations, even for relatively small molecules cresset-group.com. Analyzing these trajectories can help in understanding the molecule's behavior in different environments.
Computational Studies of this compound Reaction Mechanisms and Transition States
Computational methods are invaluable for studying reaction mechanisms and identifying transition states, which are high-energy, short-lived configurations along a reaction pathway acs.orgeurekalert.org. Understanding transition states is crucial for determining reaction rates and selectivities cmu.edu.
For this compound, computational studies could investigate reactions involving its double bond or rearrangements of its bicyclic skeleton. DFT is commonly used for studying reaction mechanisms due to its ability to handle larger systems and provide reasonable estimates of reaction barriers acs.orgresearchgate.net.
Computational studies in this area would typically involve:
Identifying Reaction Pathways: Mapping out the sequence of elementary steps involved in a chemical transformation of this compound.
Locating Transition States: Finding the saddle points on the potential energy surface that connect reactants and products eurekalert.org. This often involves sophisticated algorithms eurekalert.org.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is directly related to the reaction rate cmu.edu.
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path connecting a transition state to the corresponding reactants and products to confirm that the identified transition state links the correct species researchgate.net.
Computational studies can provide detailed atomic-level insights into how bonds are broken and formed during a reaction involving this compound, which can be difficult to obtain experimentally.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry plays a significant role in predicting and interpreting spectroscopic data, including IR, Raman, NMR, and UV-Vis spectra ajol.infonih.govresearchgate.net. These predictions can aid in the identification and characterization of this compound and its derivatives.
Computational methods, particularly DFT and ab initio methods, can be used to calculate:
Vibrational Spectra (IR and Raman): Predicting the frequencies and intensities of vibrational modes, which correspond to peaks in IR and Raman spectra ajol.info. These calculations can help assign experimental peaks to specific functional groups or molecular motions within this compound.
NMR Parameters: Calculating NMR chemical shifts and coupling constants, which are highly sensitive to the electronic environment of atomic nuclei ajol.info. Comparing calculated and experimental NMR data is a common way to confirm a molecule's structure.
UV-Vis Spectra: Predicting electronic transitions and their intensities, which correspond to absorption bands in UV-Vis spectra. This is particularly relevant for molecules with double bonds or conjugated systems, like this compound's double bond researchgate.net. Time-Dependent DFT (TD-DFT) is often used for this purpose.
Computational prediction of spectroscopic properties can be particularly valuable when experimental data is limited or when studying transient species or reactions where isolation for spectroscopic analysis is challenging.
Machine Learning Approaches in this compound Chemical Research
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in various areas of chemical research, including the study of molecular properties and reactions nih.govmdpi.com. While specific applications to this compound may not be widely documented, ML approaches could potentially be used in conjunction with computational chemistry data for this compound.
Potential applications of ML in this compound research could include:
Predicting Molecular Properties: Building ML models trained on computational or experimental data of this compound and similar molecules to predict properties like boiling point, density, or solubility without performing new calculations or experiments.
Accelerating Computational Studies: Using ML to develop faster potential energy surfaces or to guide conformational searches or transition state searches, reducing the computational cost of traditional methods lanl.govcecam.org.
Quantitative Structure-Property Relationships (QSPR): Developing QSPR models that correlate structural features of this compound derivatives with their predicted properties, which could be useful in designing new compounds with desired characteristics syngeneintl.comresearchgate.net.
Reaction Outcome Prediction: Training ML models on reaction data involving similar terpenes to predict the likely products or reaction conditions for transformations involving this compound researchgate.net.
Advanced Analytical Methodologies for Santene Research
Development of High-Resolution Chromatographic Methods (e.g., GC-LC) for Isomer Separation
High-resolution chromatographic methods, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental for separating components in complex mixtures containing Santene and its isomers. Capillary GC is a widely used technique for analyzing volatile and semi-volatile organic molecules like hydrocarbons, terpenes, and essential oil components. thermofisher.com The effectiveness of separation in chromatography is quantified by resolution, which is influenced by factors such as column efficiency and selectivity. chromatographyonline.com
For complex samples like essential oils, which frequently contain isomers with similar properties, single-column separation may be insufficient. lcms.cz Comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced separation power by coupling two columns with different stationary phases, providing a higher degree of chromatographic resolution. lcms.cz This is particularly beneficial for separating isomeric hydrocarbons. vurup.sk While GC is common for analyzing volatile compounds, LC is also employed, and high-performance liquid chromatography (HPLC) methods are available for separating and quantifying various forms of compounds. aocs.org High-resolution LC, such as using sub-2-µm particle columns in Ultra-High-Performance Liquid Chromatography (UHPLC), can provide improved separation for complex natural product mixtures. nih.gov
Hyphenated Techniques (e.g., GC-MS/MS, LC-NMR) for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric detectors, proving invaluable for analyzing complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a versatile technique for identifying and quantifying organic substances, commonly used for screening volatile and semi-volatile organic contaminants and analyzing complex samples. thermofisher.commeasurlabs.com GC-MS/MS (tandem mass spectrometry) offers even higher sensitivity and specificity, allowing for more confident identification and quantification, especially in complex matrices. measurlabs.com GC-MS has been applied to the analysis of essential oils where this compound is found, aiding in the identification of components. researchgate.netrevive-eo.comresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique for the structural elucidation of compounds in mixtures. NMR provides detailed structural information, and coupling it with LC allows for the analysis of components as they elute from the separation column. While not specifically mentioned for this compound in the provided context, NMR-based platforms have been developed for the direct structural annotation of complex natural product mixtures, which could be applicable to this compound research. chemrxiv.orgnih.govnih.govresearchgate.net These platforms utilize 2D-NMR experiments like HSQC and TOCSY to identify spin system features and create chemical similarity networks, aiding in the analysis of complex samples without relying solely on spectral libraries. nih.govnih.govresearchgate.net
Chiral Analytical Techniques for Enantiomeric Purity Assessment
This compound, with its bicyclic structure and potential stereocenters, may exist as enantiomers. Assessing the enantiomeric purity of chiral compounds is crucial in various fields, including pharmaceuticals and natural products, as different enantiomers can exhibit different biological activities. wikipedia.orgcabidigitallibrary.orgnih.gov
Chiral analysis refers to the quantification of the component enantiomers. wikipedia.org The most frequently employed techniques for enantioselective analysis involve chiral chromatographic methods. wikipedia.org This includes using chiral stationary phases in GC or HPLC to separate enantiomers. wikipedia.orggcms.cz While conventional stationary phases in GC may not separate enantiomers, the addition of derivatized cyclodextrin (B1172386) macromolecules to stationary phases can create capillary columns capable of enantiomeric separation. gcms.cz
Besides chromatography, other techniques like Nuclear Magnetic Resonance (NMR) can also be used to determine enantiomeric purity, often by forming diastereomers through derivatization or by using chiral solvating agents. libretexts.org These methods produce molecules with distinct NMR spectra, allowing for the quantification of enantiomers. libretexts.org Mass spectrometry-based chiral analysis methods have also gained attention due to their speed, specificity, and sensitivity, differentiating enantiomers by comparing their behavior in the gas phase or when coupled with ion mobility. frontiersin.org
Quantitative Analytical Methodologies (e.g., PTR-MS for Trace Analysis)
Quantitative analysis is essential for determining the concentration of this compound in various samples, including at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for quantifying organic substances. thermofisher.commeasurlabs.com
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a powerful technique for real-time monitoring and quantitative analysis of volatile organic compounds (VOCs) at very low concentrations, including in the pptv range. ionicon.comionicon.com PTR-MS offers high sensitivity and soft ionization, which minimizes fragmentation and improves identification capabilities. ionicon.com It has been used for the analysis of volatile compounds in various matrices, such as coffee aroma, where this compound was detected and quantified. fmach.it This technique is particularly useful for trace gas analysis and can be applied to online analysis of volatile components. ubi.ptnih.gov
Impurity Profiling and Degradation Product Analysis in this compound Research
Analyzing impurities and degradation products is critical for understanding the purity, stability, and potential transformation pathways of this compound. Chromatographic techniques, coupled with mass spectrometry, are key tools for impurity profiling and the identification of degradation products.
GC-MS and LC-MS are widely used for identifying unknown compounds and determining trace levels of contamination. thermofisher.com High-resolution mass spectrometry can provide accurate mass measurements, which are invaluable for confirming the identity of compounds, including impurities and degradation products. lcms.cz
While specific studies on the degradation products of this compound were not extensively detailed in the provided search results, research on the degradation of other compounds, such as tattoo pigments or sennosides (B37030), highlights the general analytical approaches used. nih.govresearchgate.net HPLC has been used to determine sennosides and their degraded products. nih.gov Understanding degradation pathways often involves identifying transformation products formed under various conditions, such as exposure to light or heat. researchgate.netsanten.com Impurity profiling involves the identification and quantification of substances present in a sample that are not the target compound. This is routinely performed using chromatographic and hyphenated techniques to ensure the quality and purity of a substance.
Ecological and Environmental Significance of Santene
Role of Santene in Plant-Environment Interactions
Terpenoids, including monoterpenes like this compound, are a large class of plant secondary metabolites that are involved in various ecological functions mdpi.comresearchgate.net. These functions include mediating interactions between plants and other organisms, such as microorganisms and animals mdpi.com. Terpenes can act as signaling molecules, influencing relationships that can be both antagonistic and mutualistic researchgate.net. They are known to play roles in plant defense mechanisms against biotic stresses, including herbivores and pathogens like fungi, bacteria, and viruses mdpi.comresearchgate.netnih.govscitechnol.comresearchgate.net. The synthesis of terpenes can be a response triggered by attacks from pathogens, where they function as inhibitors researchgate.net. While some secondary metabolites can deter herbivores or act as toxins, some pathogens might utilize these compounds for host recognition or nutrition researchgate.net. The production of these defensive metabolites can be influenced by signaling pathways within the plant, such as those involving jasmonic acid and salicylic (B10762653) acid researchgate.netmaxapress.com.
Plants interact with their environment in multifaceted ways, responding to both biotic and abiotic factors unimi.itnih.gov. These interactions are critical for plant survival and reproduction nih.gov. BVOCs, which include this compound, are emitted by plants and contribute to the complex interplay between vegetation and the atmosphere frontiersin.orgcopernicus.orgmdpi.com. These emissions can serve various purposes for the plant, such as protection against environmental changes or herbivory, and can also function as signaling for growth and reproduction copernicus.org.
Atmospheric Chemistry and Environmental Fate of this compound
Biogenic volatile organic compounds (BVOCs), primarily emitted by plants, are significant contributors to atmospheric chemistry frontiersin.orgcopernicus.orgmdpi.com. These compounds, including monoterpenes like this compound, are highly reactive due to the presence of double bonds nih.gov. Their reactions in the atmosphere can lead to the formation of secondary pollutants, such as ground-level ozone (O₃) and secondary organic aerosols (SOA) frontiersin.orgcopernicus.orgmdpi.comnih.gov.
Tropospheric Oxidation Mechanisms
In the troposphere, BVOCs undergo oxidation through reactions with various atmospheric oxidants copernicus.orgcopernicus.org. This oxidative process is a major pathway for their removal from the atmosphere and influences the formation of secondary pollutants copernicus.org. The oxidation of organic compounds in the atmosphere is a complex, multi-generational process mit.edu. While traditional oxidation mechanisms involving hydrocarbons are well-understood, the presence of different functional groups in molecules like terpenes can lead to alternative reaction pathways mit.edu.
Interaction with Atmospheric Oxidants (OH, O₃)
The primary oxidants in the troposphere during the daytime are hydroxyl radicals (•OH) copernicus.org. •OH radicals are extremely reactive and are often referred to as the "detergent" of the atmosphere because they initiate the removal of many pollutants harvard.eduwikipedia.org. The reaction of •OH with volatile organic compounds (VOCs) typically involves the abstraction of a hydrogen atom or addition to double bonds in unsaturated compounds wikipedia.orgcopernicus.orgrsc.org. This initial reaction forms organic radicals which then react rapidly with oxygen to form peroxy radicals wikipedia.org.
At night, when •OH concentrations decrease significantly due to the absence of photochemical reactions, nitrate (B79036) radicals (NO₃) and ozone (O₃) become the dominant oxidants copernicus.org. BVOCs react with ozone, and the rate of this reaction can vary depending on the specific compound and the presence of double bonds nih.govlibretexts.org. Ozonolysis, the reaction of ozone with carbon-carbon double bonds, can cleave the double bond and produce carbonyl products libretexts.org. The reaction rates of VOCs with •OH are generally much faster than with NO₃ radicals copernicus.org.
Contribution of this compound to Biogenic Volatile Organic Compound (BVOC) Emissions
Plants are the primary source of global BVOC emissions, accounting for a significant majority of these compounds frontiersin.orgmdpi.com. BVOCs encompass a diverse group of compounds, including isoprene, monoterpenes, sesquiterpenes, and oxygenated compounds doi.org. This compound, as a monoterpene, is a component of the BVOC emissions from certain plant species doi.org. For example, studies on Abies alba have identified this compound as one of the emitted terpenoids, although its relative contribution to total BVOC emissions might be relatively low compared to more abundant compounds like isoprene, alpha-pinene, and beta-pinene (B31000) doi.org. The emission patterns and the relative contributions of different BVOCs can vary depending on the plant species, environmental conditions, and the developmental stage of the plant doi.orgresearchgate.net.
Vegetation fires can also emit significant amounts of VOCs, including isoprenoids, which are part of the BVOC family nih.gov. These emissions can rapidly react in the fire plume, influencing atmospheric composition nih.gov.
Ecological Functions of this compound in Natural Ecosystems
The broader ecological functions of natural ecosystems include providing various services such as air purification, climate regulation, soil conservation, and supporting biodiversity doc.govt.nzser-europe.orgaquiferalliance.orgeuropa.eu. Plants, through processes like photosynthesis and the emission of compounds like BVOCs, play a fundamental role in these ecosystem services europa.eu. While the direct contribution of this compound to these large-scale services is not explicitly quantified, its presence as a BVOC emitted by plants implies its participation in the natural cycles and interactions occurring within these ecosystems.
Future Research Directions and Unexplored Avenues in Santene Chemistry
Integration of Omics Technologies in Biosynthesis Research
Understanding and manipulating the biosynthesis of Santene in its natural producers or engineered systems presents a significant research avenue. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into the complex pathways involved.
Integrating multi-omics data can help identify the genes, enzymes, and regulatory networks that govern this compound production. nih.govasm.org For instance, transcriptomics and metabolomics can reveal key genes involved in monoterpene biosynthesis pathways in plants like Litsea cubeba or grape, which produce various terpenes. mdpi.comnih.gov Applying similar approaches to this compound-producing organisms could pinpoint the specific terpene synthases responsible for its formation and the metabolic flux leading to its accumulation. mdpi.comfrontiersin.org
Future research could involve:
Genome sequencing of high-Santene-yielding plant varieties or microorganisms to identify potential biosynthetic gene clusters. oup.com
Transcriptomic analysis under different environmental conditions or developmental stages to understand gene expression patterns related to this compound production. mdpi.comnih.gov
Proteomic studies to identify and characterize the enzymes involved in the pathway, particularly the this compound synthase.
Metabolomic profiling to quantify intermediates and side products, helping to elucidate the complete biosynthetic route and identify bottlenecks.
Utilizing bioinformatics tools and databases to integrate these large datasets and build predictive models of this compound biosynthesis. wur.nlresearchgate.net
This integrated omics approach can pave the way for metabolic engineering strategies to enhance this compound yield in native or heterologous hosts, offering a sustainable alternative to extraction from potentially limited natural resources. biosc.de
Advanced Catalyst Design for Selective Transformations
The bicyclic structure of this compound offers multiple possibilities for chemical transformations. Developing advanced catalysts for selective reactions is a crucial area for future research, enabling the synthesis of valuable derivatives.
Research in selective catalysis of monoterpenes is ongoing, focusing on reactions like cyclization, isomerization, and oxidation. researchgate.netacademie-sciences.frrsc.orgacs.orgnih.gov Applying principles from these studies, future work on this compound could focus on designing catalysts that can selectively functionalize its specific double bond or ring system.
Potential research directions include:
Designing heterogeneous catalysts with tailored active sites to promote specific reactions, minimizing unwanted byproducts. encyclopedia.pubacs.org This could involve the use of zeolites, metal-organic frameworks (MOFs), or supported metal nanoparticles. rsc.org
Developing homogeneous catalysts, such as organocatalysts or transition metal complexes, that exhibit high chemo-, regio-, and stereoselectivity for this compound transformations. nih.gov
Exploring biocatalysis using isolated enzymes or engineered microorganisms to perform highly selective and environmentally friendly conversions of this compound.
Investigating supramolecular catalysts that can encapsulate this compound and control its reactivity within a confined environment, mimicking enzymatic selectivity. researchgate.netacs.orgnih.gov
Applying computational chemistry and high-throughput screening to accelerate the discovery and optimization of catalysts for this compound.
Selective transformations could lead to the synthesis of novel compounds with potential applications in various industries, such as materials science or fine chemicals.
Novel Applications as Chiral Auxiliaries or Building Blocks in Organic Synthesis
Chiral molecules are essential in many areas of chemistry, particularly in the pharmaceutical and agrochemical industries. wiley.com Monoterpenes, often available in enantiomerically pure forms, have been explored as chiral auxiliaries and building blocks in asymmetric synthesis. mdpi.comnih.govarkat-usa.orgresearchgate.netscispace.comresearchgate.netenamine.net this compound, possessing inherent chirality due to its bicyclic structure, holds potential for such applications.
Future research could investigate:
Utilizing this compound as a chiral auxiliary to induce asymmetry in reactions, where a covalent bond is temporarily formed between this compound and the substrate.
Developing this compound-derived ligands for asymmetric catalysis, influencing the stereochemical outcome of reactions catalyzed by metals or other species. mdpi.com
Employing functionalized this compound derivatives as chiral building blocks for the synthesis of complex molecules with defined stereochemistry. enamine.netscispace.com This could involve incorporating the this compound scaffold into the target molecule.
Exploring the use of this compound in the synthesis of mechanically chiral molecules, an emerging area in organic chemistry. researchgate.net
Investigating the synthesis of libraries of this compound-based chiral compounds to explore their potential in various asymmetric transformations.
The rigid bicyclic structure of this compound could offer unique stereochemical control in synthetic applications, complementing existing chiral pools derived from other terpenes. scispace.com
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
Addressing global challenges requires interdisciplinary approaches. This compound, as a naturally occurring compound, is well-positioned for research at the intersection of chemistry, biology, and environmental science. bath.ac.ukiacs.res.iniiu.edu.pkirjpl.orgcbees.org
Future research could involve:
Investigating the ecological role of this compound in the environment, including its potential as a signaling molecule or defense compound in plants.
Studying the biodegradation pathways of this compound in various environments and identifying microorganisms capable of its breakdown. This could have implications for bioremediation strategies.
Exploring the potential biological activities of this compound and its derivatives through collaborations with biologists and pharmacologists. While excluding safety/adverse effects in this article, fundamental research into interactions with biological systems falls under this interdisciplinary umbrella.
Developing sustainable processes for this compound production and transformation, minimizing environmental impact and utilizing renewable resources. bath.ac.uk This aligns with the principles of green chemistry and biotechnology. iacs.res.in
Assessing the environmental fate and potential impact of this compound and its derivatives.
This interdisciplinary approach can lead to a holistic understanding of this compound, from its natural origins and biological interactions to its potential applications and environmental implications. biosc.deeuropa.eu
Q & A
Q. What are the key physicochemical properties of Santene relevant to atmospheric chemistry studies?
this compound (C₉H₁₄), a bicyclic monoterpene, is notable for its atmospheric reactivity. Critical properties include its vapor pressure (influencing volatility), OH radical reaction rate constant (1.10 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), and O₃ reaction rate constant (1.10 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) under standard conditions . Researchers should prioritize gas chromatography-mass spectrometry (GC-MS) for identification and proton-transfer-reaction mass spectrometry (PTR-MS) for real-time atmospheric monitoring.
Q. How can researchers design experiments to quantify this compound emissions from coniferous plants?
Use dynamic branch enclosure systems coupled with adsorbent tubes (e.g., Tenax TA) for controlled sampling. Calibrate instruments using reference standards and validate with blank samples to avoid contamination. For statistical robustness, collect triplicate samples across diurnal cycles and multiple seasons to account for emission variability .
Q. What analytical methods are recommended for distinguishing this compound from structurally similar terpenes like α-thujene?
Combine high-resolution mass spectrometry (HRMS) with retention index matching on polar (e.g., DB-WAX) and nonpolar (e.g., DB-5) GC columns. For ambiguous cases, employ nuclear magnetic resonance (NMR) spectroscopy to resolve structural isomers. Cross-validate results with published spectral libraries .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported OH reaction rates for this compound across studies?
Discrepancies may arise from differences in experimental conditions (e.g., temperature, pressure) or calibration methods. Conduct interlaboratory comparisons using standardized protocols (e.g., EUROCHAMP recommendations). Perform sensitivity analyses to quantify the impact of parameter variations (e.g., ±5% humidity) on rate constants .
Q. What methodologies optimize the detection of this compound-derived secondary organic aerosols (SOA) in chamber studies?
Use oxidation flow reactors (OFRs) with controlled OH exposure (e.g., 1–10 equivalent days). Monitor SOA formation via aerosol mass spectrometry (AMS) and filter sampling followed by thermal desorption–GC-MS. Normalize yields to CO or CO₂ as internal tracers to correct for wall losses .
Q. How should researchers design multi-proxy studies to evaluate this compound’s ecological role in plant-insect interactions?
Combine volatile organic compound (VOC) emission profiling with insect behavioral assays (e.g., Y-tube olfactometers). Use isotope labeling (¹³C-Santene) to trace uptake and metabolism in herbivores. Apply generalized linear mixed models (GLMMs) to account for spatial and temporal clustering in field data .
Q. What statistical approaches are suitable for analyzing contradictory datasets on this compound’s temperature-dependent emission rates?
Apply Bayesian hierarchical modeling to integrate data from divergent studies while accounting for measurement uncertainty. Use principal component analysis (PCA) to identify latent variables (e.g., light intensity, plant age) driving discrepancies. Report 95% confidence intervals for emission rate predictions .
Methodological Challenges
Q. How can researchers mitigate matrix interference when quantifying this compound in complex environmental samples?
Implement solid-phase microextraction (SPME) with selective fibers (e.g., polydimethylsiloxane/divinylbenzene). Validate recovery rates via spike-and-recovery experiments. For mass spectrometry, use selective ion monitoring (SIM) or tandem MS (MS/MS) to enhance specificity .
Q. What experimental controls are critical for chamber-based studies of this compound oxidation kinetics?
Include:
Q. How should researchers address sampling biases in field studies of this compound emissions?
Stratify sampling across microenvironments (e.g., canopy height, sun vs. shade leaves). Use bootstrapping to evaluate the representativeness of small sample sizes (n < 100). Apply inverse distance weighting (IDW) for spatial interpolation in heterogeneous ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
